![molecular formula C17H17BrO2 B291746 4-Bromophenyl 4-tert-butylbenzoate](/img/structure/B291746.png)
4-Bromophenyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 4-tert-butylbenzoate is a chemical compound that belongs to the class of benzoate esters. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 4-tert-butylbenzoate is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Bromophenyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been reported to have antitumor activity and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Bromophenyl 4-tert-butylbenzoate is its high purity and stability, making it suitable for use in various lab experiments. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 4-Bromophenyl 4-tert-butylbenzoate. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Moreover, the development of new synthesis methods and the optimization of the existing ones can enhance the yield and purity of the compound, making it more accessible to researchers.
Synthesemethoden
The synthesis of 4-Bromophenyl 4-tert-butylbenzoate involves the reaction between 4-bromophenol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification reaction, resulting in the formation of the desired product. The synthesis method has been optimized to enhance the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl 4-tert-butylbenzoate has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions. Additionally, it has been used in the development of new drugs and as a probe in biological studies.
Eigenschaften
Molekularformel |
C17H17BrO2 |
---|---|
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
(4-bromophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
FNHFOISUJDJRHP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.